4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine
Description
Properties
IUPAC Name |
thiophen-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-8-18-10-13)15-5-1-11(2-6-15)12-3-7-17-9-12/h3-4,7-11H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCALYUCUYEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound with potential anticancer activity. The primary targets of this compound are cancer cells, specifically Raji and HL60 human cancer cells. These cells have shown more sensitivity to the compound compared to other cancer cells.
Mode of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone interacts with its targets, the Raji and HL60 cancer cells, by inhibiting their growth. The compound exerts its action by binding to specific receptors on the cancer cells, leading to changes in the cells that result in growth inhibition.
Biochemical Pathways
It is known that the compound’s action leads to the inhibition of cancer cell growth, suggesting that it may interfere with the pathways involved in cell proliferation.
Biochemical Analysis
Biochemical Properties
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been found to interact with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
In cellular studies, Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has shown to have a significant impact on Raji and HL60 cancer cells, exhibiting a high growth inhibitory effect. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
4-(Thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine is a compound characterized by a piperidine ring that is substituted with thiophene groups. This molecular structure suggests potential biological activities, particularly in pharmacological applications. The following sections explore its biological activity, including antimicrobial, anti-proliferative, and potential therapeutic effects.
Structural Overview
The compound's structure comprises a piperidine backbone with thiophene moieties that contribute to its electronic properties and biological interactions. The presence of the thiophene ring is notable for its role in various bioactive compounds.
| Feature | Description |
|---|---|
| Molecular Formula | C14H15N1O2S2 |
| Molecular Weight | 293.4 g/mol |
| Structural Components | Piperidine ring, thiophene rings |
The biological activity of this compound may involve interactions with various biological targets, such as enzymes and receptors. The specific mechanisms depend on the compound's arrangement and functional groups:
- Enzyme Inhibition : The compound may inhibit specific enzymes, reducing their activity.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Anti-Proliferative Activity
The anti-proliferative effects of compounds similar to this compound have been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | [Data not specified] |
| MCF-7 (breast cancer) | [Data not specified] |
| PC-3 (prostate cancer) | [Data not specified] |
| HCT-116 (colorectal cancer) | [Data not specified] |
Compounds with similar structures have shown varying degrees of anti-proliferative activity depending on their substituents and overall structure .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study highlighted the antimicrobial properties of pyrazole derivatives that share structural similarities with this compound. These derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for further research into related compounds .
- Therapeutic Potential : Research has indicated that thiophene-containing compounds may be beneficial in treating metabolic syndromes and neurodegenerative diseases due to their ability to inhibit key enzymes involved in these conditions . This opens avenues for exploring the therapeutic applications of this compound.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structures to 4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine exhibit antiviral properties, particularly against viruses like HIV and HCV. The mechanism often involves the inhibition of viral replication by targeting viral enzymes essential for the viral life cycle. For instance, derivatives of piperidine have shown promising results in cell-based assays with effective concentration values (EC50) indicating their potential as antiviral agents.
Anticancer Properties
The compound has been investigated for its anticancer properties. Studies have shown that certain piperidine derivatives can induce cytotoxic effects on various cancer cell lines. The structural modifications in piperidine can enhance cytotoxicity, leading to apoptosis in tumor cells. Notably, compounds that interact with specific receptors or enzymes can modulate their activity, providing therapeutic effects against cancer .
Antiviral Screening Study
A recent study focused on synthesizing and testing derivatives of the compound against viral infections. The results indicated that specific modifications led to enhanced antiviral activity, with several derivatives demonstrating significant inhibition of viral replication in vitro. This highlights the potential for developing novel antiviral therapies based on this chemical structure.
Cytotoxicity Assays
In a comparative study examining the cytotoxic effects of various piperidine derivatives, this compound was evaluated against multiple cancer cell lines. The findings showed that certain derivatives exhibited marked cytotoxicity, suggesting that this compound could serve as a lead structure for further development of anticancer agents .
Comparison with Similar Compounds
Structural Analogs with Thiophene Moieties
GLPG0974 (4-[[(R)-1-(Benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid)
- Structure : Features a benzo[b]thiophene-3-carbonyl group linked to an azetidine ring instead of piperidine.
- Activity: A potent FFA2 antagonist with nanomolar receptor affinity, inhibiting neutrophil migration and CD11b activation in inflammation models .
- Key Difference : Replacement of piperidine with azetidine and addition of a 3-chloro-benzyl group improve pharmacokinetics (PK) and potency.
Raloxifene-Related Compound C (1-(2-{4-[6-Hydroxy-2-(4-hydroxyphenyl)benzothiophene-3-carbonyl]phenoxy}ethyl)piperidine 1-oxide)
- Structure : Incorporates a benzothiophene-carbonyl group and piperidine-1-oxide moiety.
- Activity : Estrogen receptor modulation (similar to Raloxifene) due to hydroxylated aryl groups .
- Key Difference : The benzothiophene core and hydroxyl substituents confer selectivity for estrogen receptors, unlike the simpler thiophene groups in the target compound.
Piperidine-Based Receptor Modulators
CX546 (1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine)
- Structure : Piperidine linked to a benzodioxan-carbonyl group.
- Activity : Positive AMPA receptor modulator enhancing cognitive function in neurological disorders .
- Key Difference : The benzodioxan group increases metabolic stability compared to thiophene, which may alter blood-brain barrier penetration.
Patent Compound (4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclylcarbonyl)Piperidine Derivatives)
Antimicrobial and Antitumor Piperidines
Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate
- Structure : Tetrahydropyridine with acetyl-piperidine and diphenyl groups.
- Activity : Antibacterial and antitumor properties attributed to the acetyl-piperidine moiety and planar diphenyl system .
- Key Difference : The tetrahydropyridine core and ester group differentiate its mechanism from the target compound’s thiophene-based structure.
2-(4-Methylpiperazin-1-yl)-4-Phenyl-6-(Thiophen-2-yl)-Pyridine-3-Carbonitrile
1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Piperidine-4-one
- Synthesis : Involves pyrazole ring formation followed by piperidine coupling, contrasting with the thiophene-directing strategies used for the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for 4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions. A plausible route includes:
- Step 1: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, thiophene-3-carbonyl chloride could react with a piperidine intermediate under anhydrous conditions, as seen in similar acylations of piperidine derivatives .
- Step 2: Introduction of the thiophen-3-yl group via Suzuki-Miyaura coupling or direct alkylation, using catalysts like palladium (for coupling) or bases such as NaOH (for alkylation) .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is recommended to isolate the final product .
Q. How can the structure of this compound be characterized using spectroscopic methods?
Methodological Answer:
Q. What solubility properties should be considered for experimental design?
Methodological Answer:
- Polarity: The compound is likely sparingly soluble in water due to its aromatic and non-polar groups. Use DMSO or DMF for stock solutions.
- Chromatography: Optimize HPLC conditions using C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) .
- Reaction Solvents: Prefer anhydrous THF or dichloromethane for reactions involving sensitive intermediates .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be validated?
Methodological Answer:
- Intermediate Trapping: Use quenching agents (e.g., methanol) to isolate intermediates during coupling reactions. Analyze via LC-MS for mass confirmation .
- Kinetic Studies: Monitor reaction progress via TLC or in situ NMR to identify rate-determining steps. For example, the acylation step may exhibit second-order kinetics .
- Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for critical steps like thiophene coupling .
Q. How to resolve contradictions in spectroscopic or chromatographic data?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to confirm peak assignments .
- High-Resolution Mass Spectrometry (HRMS): Use HRMS to distinguish between isobaric species or degradation products .
- Dynamic Light Scattering (DLS): Check for aggregation in solution, which may skew UV-Vis or HPLC results .
Q. What computational methods are suitable for studying electronic properties?
Methodological Answer:
- Molecular Orbital Analysis: Perform HOMO-LUMO calculations (e.g., via DFT/B3LYP/6-311+G**) to predict reactivity and charge distribution on thiophene rings .
- Docking Studies: If the compound has biological targets (e.g., enzymes), use AutoDock Vina to model interactions with active sites, leveraging crystallographic data from related piperidine derivatives .
Q. How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. reflux for 12 hours) .
- Workup Optimization: Employ aqueous washes (e.g., NaHCO₃ for acid removal) and drying agents (MgSO₄) to minimize impurities .
Q. What safety precautions are critical during synthesis and handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
